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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of patient-reported outcome (PRO)

measures used in pivotal clinical trials of mitapivat (PYRUKYND®), a first-in-class oral pyruvate

kinase (PK) activator. Mitapivat is approved for the treatment of hemolytic anemia in adults with

Pyruvate Kinase (PK) deficiency and is under investigation for other hemolytic anemias,

including thalassemia and sickle cell disease.[1][2] The inclusion of PROs in these studies is

critical for evaluating the treatment's impact on patients' daily lives, symptoms, and overall

health-related quality of life (HRQoL), aspects not fully captured by traditional hematologic

endpoints.

Mechanism of Action of Mitapivat
Mitapivat is an allosteric activator of the pyruvate kinase enzyme, which plays a crucial role in

the final step of glycolysis in red blood cells (RBCs).[3] In inherited hemolytic anemias like PK

deficiency, mutations in the PKLR gene lead to dysfunctional PK enzymes, resulting in

decreased production of adenosine triphosphate (ATP).[4][5] This energy deficit leads to

premature RBC destruction (hemolysis) and chronic anemia.[4] Mitapivat binds to the PK

enzyme, enhancing its activity and stability, thereby increasing ATP production.[2][6] This

improved cellular energy metabolism is believed to extend the lifespan of RBCs, reduce

hemolysis, and consequently, alleviate anemia.[2]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b12760342?utm_src=pdf-interest
https://en.wikipedia.org/wiki/Mitapivat
https://www.pyrukynd.com/hcp/mechanism-of-action/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8721383/
https://synapse.patsnap.com/article/what-is-mitapivat-used-for
https://dspace.library.uu.nl/bitstream/handle/1874/454655/American_J_Hematol_-_2024_-_Kuo_-_Clinically_meaningful_improvements_in_patient_reported_outcomes_in_mitapivat_treated.pdf?sequence=1
https://synapse.patsnap.com/article/what-is-mitapivat-used-for
https://www.pyrukynd.com/hcp/mechanism-of-action/
https://go.drugbank.com/drugs/DB16236
https://www.pyrukynd.com/hcp/mechanism-of-action/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12760342?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Red Blood Cell

Glucose

Glycolysis
(Multiple Steps)

Phosphoenolpyruvate
(PEP)

Pyruvate Kinase (PK)
Enzyme

Substrate

Pyruvate
ATP

(Energy for RBC Survival)

Generates

Defective PK Enzyme
(PK Deficiency)

Mutation

Mitapivat

Allosterically Activates

Reduced ATP -> Hemolysis

Click to download full resolution via product page

Fig. 1: Mitapivat activates Pyruvate Kinase to increase ATP production in RBCs.
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Mitapivat has been evaluated in several Phase 3 clinical trials across different patient

populations. Disease-specific PRO instruments were developed and validated to capture the

unique experiences of patients with PK deficiency.[5]

Key PRO Instruments:

Pyruvate Kinase Deficiency Diary (PKDD): A daily diary measuring the core signs and

symptoms of PK deficiency.[5]

Pyruvate Kinase Deficiency Impact Assessment (PKDIA): A weekly assessment measuring

the impacts of PK deficiency on daily life and functioning.[5]

Patient Reported Outcome Measurement Information System (PROMIS) Fatigue 13a: A

standardized questionnaire to assess fatigue.[7]

The table below summarizes the key PRO findings from the pivotal ACTIVATE and ACTIVATE-

T trials in adults with PK deficiency.
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Trial Name Patient Population PRO Instruments
Key Quantitative
Findings

ACTIVATE

Adults with PK

deficiency, not

regularly transfused[8]

PKDD, PKDIA

At 24 weeks:

Significant

improvements from

baseline in PKDD and

PKDIA scores were

seen in the mitapivat

group compared to

placebo.[9] Mean

reduction in PKDD

score was 5.4 (±6.0)

for mitapivat vs. 1.9

(±6.0) for placebo.[5]

ACTIVATE-T

Adults with PK

deficiency, regularly

transfused[9]

PKDD, PKDIA

Treatment with

mitapivat led to

clinically meaningful

improvements in

PKDD and PKDIA

scores over the 40-

week trial period.[5][8]
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Long-Term Extension

(LTE)

Patients from

ACTIVATE and

ACTIVATE-T[8]

PKDD, PKDIA

At Week 84 of LTE:

Improvements were

sustained. Mean

change from baseline

in PKDIA score was

-11.5 (±11.5) for

patients from

ACTIVATE-T.[8] Over

half of patients from

ACTIVATE receiving

mitapivat achieved a

minimal clinically

important change

(MCIC) in both PKDD

and PKDIA scores.[5]

Experimental Protocols
The collection and analysis of PRO data in the mitapivat trials followed a structured protocol to

ensure reliability and validity.

Methodology for PROM Collection:

Instrument Selection: Disease-specific instruments (PKDD and PKDIA) were developed and

validated to accurately capture the patient experience in PK deficiency.[5]

Baseline Assessment: Patients completed the PRO questionnaires at the beginning of the

trial to establish a baseline score before receiving the study drug.

Scheduled Administration:

The PKDD was administered daily to capture fluctuating symptoms.

The PKDIA was administered weekly to assess the broader impact on life over a slightly

longer period.
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Data Collection: Electronic diaries or tablets were typically used for data entry to ensure

timely and accurate collection.

Analysis: The primary analysis focused on the change from baseline in PRO scores at

predefined time points (e.g., Week 24). The Minimal Clinically Important Change (MCIC)—

the smallest change in score that patients perceive as beneficial—was also assessed to

determine the clinical relevance of the observed changes.[5] For the PKDD and PKDIA, the

MCIC was estimated as a reduction of 4.2 and 5.5 points from baseline, respectively.[5]

Clinical Trial Workflow for PROM Data
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Fig. 2: Standard workflow for collecting patient-reported outcome data in clinical trials.

Comparison and Conclusion
Across the pivotal trials for PK deficiency (ACTIVATE and ACTIVATE-T), mitapivat

demonstrated consistent and clinically meaningful improvements in patient-reported outcomes.

[10] Patients treated with mitapivat reported significant reductions in the symptoms and

functional impacts of their disease, regardless of their transfusion status.[8] These benefits

were shown to be durable in the long-term extension study.[8]

In other indications, the results have been promising but more varied. In the Phase 3

ENERGIZE trial for non-transfusion-dependent thalassemia, mitapivat significantly improved

hemoglobin levels and patient-reported fatigue.[11][12] However, in the Phase 3 RISE UP trial

for sickle cell disease, while hemoglobin response was met, the key secondary endpoint for

patient-reported fatigue (PROMIS Fatigue 13a) was not statistically significant.[7][13]
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The use of disease-specific PROs like the PKDD and PKDIA has been instrumental in

holistically evaluating the efficacy of mitapivat, providing strong evidence of its patient-centric

benefits beyond standard laboratory measures. For drug development professionals, these

studies underscore the importance of developing and validating specific PRO instruments to

fully capture the therapeutic value of novel treatments in rare diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12760342#patient-reported-outcome-measures-in-
mitapivat-clinical-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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